molecular formula C15H11BrN2O4S B8720418 6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylic acid

6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylic acid

Cat. No.: B8720418
M. Wt: 395.2 g/mol
InChI Key: WGKXKGPFTPTUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Sulfonylation: The attachment of a sulfonyl group to the 1-position of the indazole ring using a sulfonyl chloride reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

**Types of Reactions:

Properties

Molecular Formula

C15H11BrN2O4S

Molecular Weight

395.2 g/mol

IUPAC Name

6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylic acid

InChI

InChI=1S/C15H11BrN2O4S/c1-9-2-4-11(5-3-9)23(21,22)18-14-7-10(16)6-12(15(19)20)13(14)8-17-18/h2-8H,1H3,(H,19,20)

InChI Key

WGKXKGPFTPTUML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide (0.774 g, 32.3 mmol) was added to a stirred suspension of methyl 6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazole-4-carboxylate (5.51 g, 13.46 mmol) in tetrahydrofuran (50 ml) and water (15 ml) and the reaction mixture was stirred at RT for 1 h. The reaction mixture was poured onto 2N HCl (800 ml) with stirring. The precipitate formed was filtered off under vacuum and dried at 50° C. in a vacuum oven for 18 h to give the title compound as a yellow solid (3.5 g).
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

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